

# Isomers of methyl anisate (ortho, meta, para) and their properties

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## Compound of Interest

Compound Name: Methyl anisate

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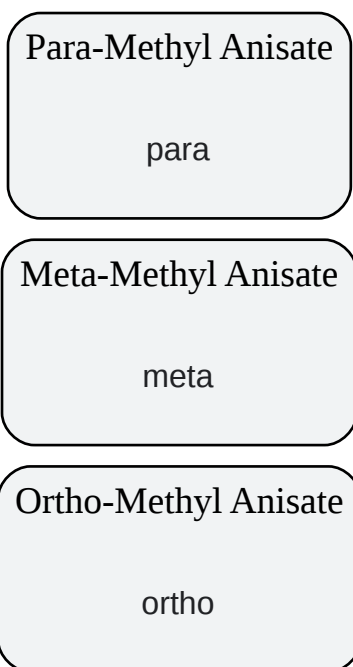
An In-depth Technical Guide to the Isomers of **Methyl Anisate**: Ortho, Meta, and Para Configurations

## Introduction

**Methyl anisate**, a methyl ester of methoxybenzoic acid, is an aromatic compound with the chemical formula  $C_9H_{10}O_3$ . It exists as three distinct constitutional isomers depending on the substitution pattern of the methoxy and methyl ester groups on the benzene ring: ortho (methyl 2-methoxybenzoate), meta (methyl 3-methoxybenzoate), and para (methyl 4-methoxybenzoate). These isomers share the same molecular weight but exhibit unique physical, chemical, and spectroscopic properties due to the differential positioning of their functional groups. The para isomer is the most common and is naturally found in plants like star anise.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of the ortho, meta, and para isomers of **methyl anisate**, focusing on their properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

## Chemical Structures

The structural differences between the ortho, meta, and para isomers of **methyl anisate** are illustrated below. The position of the methoxy group relative to the methyl ester profoundly influences the molecule's electronic distribution, polarity, and steric profile, which in turn dictates its physical and spectroscopic characteristics.



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**Caption:** Chemical structures of ortho, meta, and para isomers of **methyl anisate**.

## Physical and Chemical Properties

The physical properties of the **methyl anisate** isomers vary significantly. The para isomer is a solid at room temperature due to its symmetrical structure, which allows for more efficient crystal packing and a higher melting point. In contrast, the ortho and meta isomers are liquids. These differences are summarized in the table below.

Property	Ortho-Methyl Anisate (Methyl 2-methoxybenzoate)	Meta-Methyl Anisate (Methyl 3-methoxybenzoate)	Para-Methyl Anisate (Methyl 4-methoxybenzoate)
CAS Number	606-45-1	5368-81-0	121-98-2
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	166.17 g/mol	166.17 g/mol	166.17 g/mol
Appearance	Colorless to pale yellow clear liquid	Clear, colorless liquid	White crystalline solid
Melting Point	Not applicable (liquid at RT)	Not applicable (liquid at RT)	47-51 °C
Boiling Point	248 °C	88-90 °C at 1 mmHg	244-245 °C
Density	1.157 g/mL at 25 °C	1.146 - 1.15 g/cm <sup>3</sup>	~1.17 g/cm <sup>3</sup> (solid)
Refractive Index (n <sub>20/D</sub> )	1.534	1.527	Not applicable (solid)
Solubility	Insoluble in water; soluble in organic solvents	Insoluble in water	Very slightly soluble in water (0.643 mg/mL at 20°C); soluble in organic solvents.[3]

## Spectroscopic Data

Spectroscopic analysis is essential for distinguishing between the isomers. The substitution pattern directly impacts the chemical environment of each proton and carbon atom, leading to distinct shifts in NMR spectra and characteristic vibrations in IR spectroscopy.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectra differ primarily in the aromatic region (δ 7.0-8.0 ppm) due to different spin-spin coupling patterns. The chemical shifts of the two methyl groups (methoxy and ester) are also slightly affected.

Isomer	Aromatic Protons ( $\delta$ , ppm)	Methoxy Protons (-OCH <sub>3</sub> , $\delta$ , ppm)	Ester Protons (-COOCH <sub>3</sub> , $\delta$ , ppm)
Ortho	~6.9-7.8 (complex multiplet, 4H)	~3.8-3.9 (s, 3H)	~3.8-3.9 (s, 3H)
Meta	~7.0-7.6 (complex multiplet, 4H)	~3.8 (s, 3H)	~3.8 (s, 3H)
Para	~7.99 (d, 2H), ~6.91 (d, 2H)[4]	~3.88 (s, 3H)[4]	~3.85 (s, 3H)[4]

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectra show distinct chemical shifts for the aromatic carbons, reflecting the electronic effects of the substituents. The para isomer, due to its symmetry, will exhibit fewer signals in the aromatic region than its ortho and meta counterparts.

Isomer	Carbonyl Carbon (C=O, $\delta$ , ppm)	Aromatic Carbons ( $\delta$ , ppm)	Methoxy Carbon (-OCH <sub>3</sub> , $\delta$ , ppm)	Ester Carbon (-COOCH <sub>3</sub> , $\delta$ , ppm)
Ortho	~167	6 signals expected	~55-56	~52
Meta	~167	6 signals expected	~55	~52
Para	~167	4 signals expected (~163, 131, 122, 113)	~55	~52

## Infrared (IR) Spectroscopy

The IR spectra of all three isomers are dominated by a strong carbonyl (C=O) stretch from the ester group and C-O stretching vibrations.

Isomer	C=O Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )	Aromatic C=C Stretch (cm <sup>-1</sup> )	C-H Aromatic Bending (cm <sup>-1</sup> )
Ortho	~1730-1740	~1250 (asym), ~1080 (sym)	~1600, ~1490	~750 (ortho-disubstituted)
Meta	~1720-1730	~1280 (asym), ~1040 (sym)	~1600, ~1480	~800, ~750, ~680 (meta-disubstituted)
Para	~1720-1725	~1260 (asym), ~1170 (sym)	~1610, ~1510	~840 (para-disubstituted)

## Synthesis of Methyl Anisate Isomers

The most common method for synthesizing **methyl anisate** isomers is the Fischer-Speier esterification of the corresponding anisic acid (methoxybenzoic acid) with methanol in the presence of an acid catalyst, such as sulfuric acid.<sup>[5]</sup> The reaction is an equilibrium process, and excess methanol is typically used to drive the reaction towards the product side.

A specialized one-step synthesis for methyl o-anisate has also been patented, involving the reaction of salicylic acid with potassium hydroxide and methyl bromide.<sup>[6]</sup> This method avoids the intermediate step of first forming o-anisic acid.

## Experimental Protocols

### Protocol: Synthesis of Methyl p-Anisate via Fischer Esterification

This protocol details the laboratory-scale synthesis of methyl p-anisate from p-anisic acid and methanol.

Materials:

- p-Anisic acid
- Methanol (anhydrous)

- Sulfuric acid (concentrated, 98%)
- Diethyl ether
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

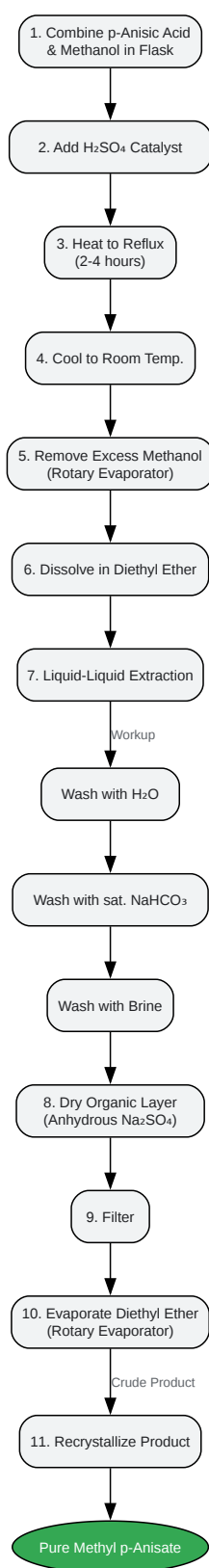
Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel (250 mL)
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- pH paper

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask containing a magnetic stir bar, add p-anisic acid (e.g., 5.0 g). Add an excess of anhydrous methanol (e.g., 50 mL).
- **Catalyst Addition:** While stirring the mixture, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise.
- **Reflux:** Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Cooling and Quenching:** After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether (e.g., 50 mL) and transfer the solution to a separatory funnel.
- **Washing:**
  - Wash the organic layer sequentially with water (2 x 30 mL).
  - Carefully wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
  - Finally, wash with brine (1 x 30 mL) to remove residual water.
- **Drying and Filtration:** Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
- **Solvent Evaporation:** Remove the diethyl ether using a rotary evaporator to yield the crude methyl p-anisate.
- **Purification:** If necessary, the solid product can be purified by recrystallization from a suitable solvent like methanol or ethanol to obtain pure white crystals.



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**Caption:** Workflow for the synthesis and purification of methyl p-anisate.



## Applications

The isomers of **methyl anisate** find applications primarily in fields that leverage their aromatic and organoleptic properties.

- **Fragrance and Flavor:** Methyl p-anisate is used as a food flavoring agent and as an ingredient in perfumes due to its sweet, herbal, anise-like aroma.[7][8] Methyl o-anisate possesses a warm, herbaceous, and floral scent and is also used in fragrance and flavor formulations.
- **Pharmaceutical and Chemical Synthesis:** All three isomers serve as versatile intermediates in organic synthesis for the production of more complex molecules, including pharmaceuticals and agrochemicals.
- **Biomarker Research:** Methyl p-anisate has been identified as a volatile organic compound released by *Mycobacterium tuberculosis* and is being investigated as a potential biomarker for the detection of tuberculosis in patient breath.[2]

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